![molecular formula C₁₂H₁₉N₃O₅ B1140014 6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole CAS No. 13964-23-3](/img/structure/B1140014.png)

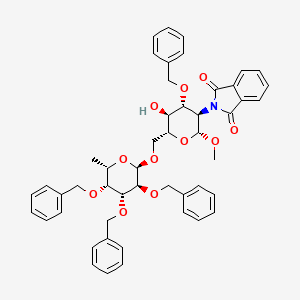

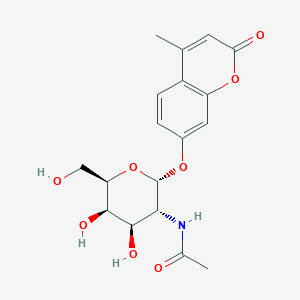

6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest belongs to a class of organic compounds known for their complex structures and potential in various chemical reactions. Such compounds often involve azido groups, dioxolane units, and tetrahydrofuro dioxole moieties, which can play significant roles in synthetic chemistry due to their reactivity and structural properties.

Synthesis Analysis

Synthesis of complex organic molecules like the one mentioned typically involves multistep reactions, starting from simpler precursors. For instance, derivatives of α,α,α′,α′-Tetraaryl-2,2-dimethyl-1,3-dioxolan-4,5-dimethanols can be converted into various functional groups through reactions with phosphites, phosphonites, and azides, showcasing the versatility of dioxolane derivatives in synthesis (Seebach et al., 1993).

Scientific Research Applications

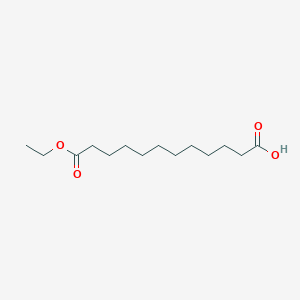

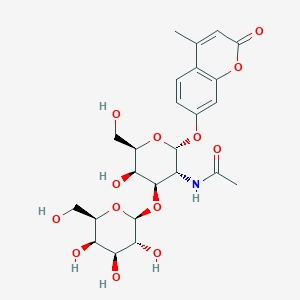

Synthesis of Epoxy Glucose Derivatives for Corrosion Inhibition

The synthesis of new epoxy glucose derivatives has been explored for their application as inhibitors for mild steel corrosion in acidic environments. These derivatives demonstrate the potential for use in protecting metals against corrosion through computational studies, showcasing their adsorption behavior and chemical reactivity. This research not only contributes to the field of corrosion science but also demonstrates the versatility of glucose derivatives in industrial applications (Koulou et al., 2020).

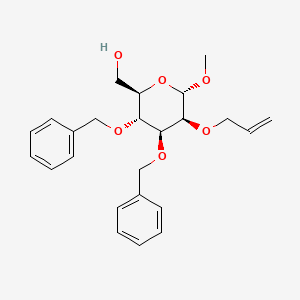

Glycerol-Derived 1,2,3-Triazoles for Fungicide Development

Research into the development of novel glycerol-derived 1,2,3-triazoles has highlighted their potential in fungicidal applications. These compounds, synthesized through the copper(I)-catalyzed azide-alkyne cycloaddition, have shown high efficiency in controlling fungal pathogens, offering a promising avenue for agricultural and pharmaceutical industries. Their synthesis and evaluation against specific fungal threats underline the role of innovative chemical synthesis in addressing real-world challenges (Costa et al., 2017).

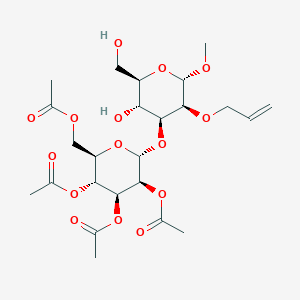

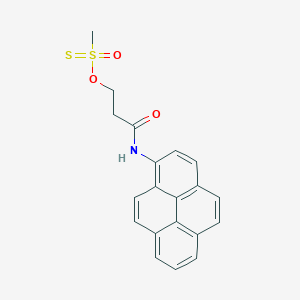

Chemical Transformations for Synthetic Applications

Investigations into the chemical transformations of methyl isopropylidenedioxy iodomethyl tetrahydrofurylacetate have provided insights into the synthesis of diverse products depending on the applied base. This research exemplifies the complexity and potential of organic synthesis in creating a variety of chemical structures from a single precursor, which is crucial for pharmaceutical synthesis and material science (Ivanova et al., 2006).

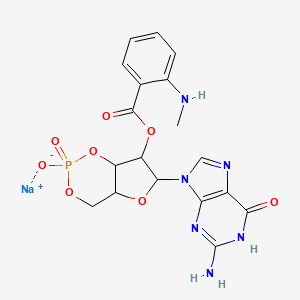

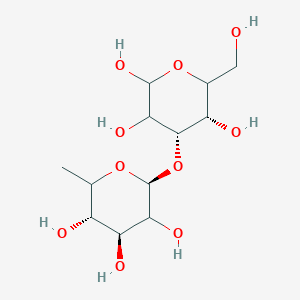

Synthesis of Novel Amide Derivatives of 1,3-Dioxolane

The synthesis and characterization of novel amide derivatives of 1,3-dioxolane, starting from L-tartaric acid, have been explored for their potential antimicrobial activities. This work highlights the integration of chiral compounds into synthetic chemistry to develop new antimicrobial agents, demonstrating the intersection of organic synthesis, chirality, and biomedical applications (Begum et al., 2019).

properties

IUPAC Name |

6-azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O5/c1-11(2)16-5-6(18-11)8-7(14-15-13)9-10(17-8)20-12(3,4)19-9/h6-10H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVCUNUCGITLER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)N=[N+]=[N-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13964-23-3 |

Source

|

| Record name | 13964-23-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)](/img/structure/B1139944.png)

![2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1139954.png)